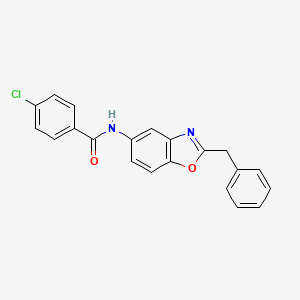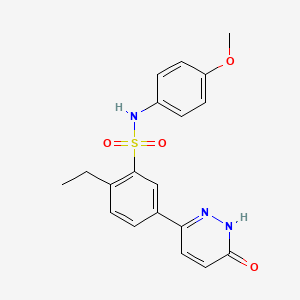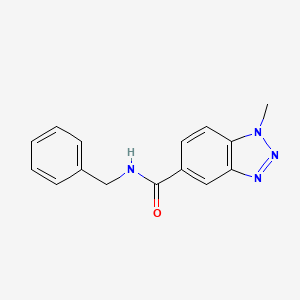![molecular formula C27H28N4O3 B11274607 9-(4-methoxyphenyl)-6,6-dimethyl-N-(2-methylphenyl)-8-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide](/img/structure/B11274607.png)
9-(4-methoxyphenyl)-6,6-dimethyl-N-(2-methylphenyl)-8-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound belongs to the quinazoline family and features a complex structure. Its systematic name is quite a mouthful, but let’s break it down:
9-(4-methoxyphenyl): Indicates a substituent at position 9 with a methoxy group attached to a phenyl ring.
6,6-dimethyl: Refers to two methyl groups at positions 6.
N-(2-methylphenyl): The nitrogen atom at position N is connected to a phenyl ring with a methyl substituent.
8-oxo: An oxo group (a carbonyl oxygen) at position 8.
4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide: The core structure, which combines a pyrazoloquinazoline scaffold with a carboxamide group.
Vorbereitungsmethoden
The synthesis of this compound involves several steps. One notable method is the metal-free synthesis described in a research article titled “Metal-Free Synthesis of 2-Substituted Quinazolines”
Oxidative Imine Synthesis: Starting from o-aminobenzylamine and benzylamine, an oxidative imine synthesis occurs.
Intermolecular Condensation: The imine intermediate undergoes intermolecular condensation.
Intramolecular Cyclization: The resulting compound cyclizes intramolecularly.
Aromatization: Finally, aromatization leads to the formation of the target quinazoline.
Analyse Chemischer Reaktionen
Reactions: This compound can participate in various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation. For example
Major Products: The products formed depend on the reaction type and conditions. These could include derivatives with modified substituents or rearranged structures.
Wissenschaftliche Forschungsanwendungen
Chemistry: Investigating its reactivity, stability, and potential as a building block for other compounds.
Biology: Studying its interactions with biological macromolecules (e.g., proteins, DNA).
Medicine: Exploring its pharmacological properties, potential as a drug candidate, or use in targeted therapies.
Industry: Considering applications in materials science or catalysis.
Wirkmechanismus
The exact mechanism remains an active area of research. it likely involves interactions with specific cellular targets, affecting signaling pathways or enzymatic processes.
Vergleich Mit ähnlichen Verbindungen
Uniqueness: Its intricate structure sets it apart from simpler quinazolines.
Similar Compounds: Other quinazolines, such as gefitinib (an anticancer drug) or quinazoline-based dyes, share similarities.
Eigenschaften
Molekularformel |
C27H28N4O3 |
|---|---|
Molekulargewicht |
456.5 g/mol |
IUPAC-Name |
9-(4-methoxyphenyl)-6,6-dimethyl-N-(2-methylphenyl)-8-oxo-4,5,7,9-tetrahydropyrazolo[5,1-b]quinazoline-3-carboxamide |
InChI |
InChI=1S/C27H28N4O3/c1-16-7-5-6-8-20(16)30-26(33)19-15-28-31-24(17-9-11-18(34-4)12-10-17)23-21(29-25(19)31)13-27(2,3)14-22(23)32/h5-12,15,24,29H,13-14H2,1-4H3,(H,30,33) |
InChI-Schlüssel |
UUCGGJNCYHLMED-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1NC(=O)C2=C3NC4=C(C(N3N=C2)C5=CC=C(C=C5)OC)C(=O)CC(C4)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-({N'-[(E)-[5-(2,4-Dichlorophenyl)furan-2-YL]methylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide](/img/structure/B11274527.png)

![N-(4-Chlorophenyl)-2-{[5-oxo-6-(2-propanamidophenyl)-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}propanamide](/img/structure/B11274534.png)
![N-{1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-methoxybenzamide](/img/structure/B11274553.png)
![Methyl 2-{[(5-ethoxy-2-methyl-1-benzofuran-3-yl)carbonyl]amino}-4,5-dimethoxybenzoate](/img/structure/B11274557.png)
![5,5-dimethyl-14-(2-oxo-2-pyrrolidin-1-ylethyl)-6,17-dioxa-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12-pentaen-15-one](/img/structure/B11274559.png)

![2-{2-[(4-methoxybenzyl)amino]-2-oxoethoxy}-N-(4-phenoxyphenyl)acetamide](/img/structure/B11274566.png)
![N-(3-chloro-4-fluorophenyl)-5-[(3,4-dimethylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11274573.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide](/img/structure/B11274585.png)
![N-(3-methoxybenzyl)-2-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethoxy}acetamide](/img/structure/B11274595.png)


